N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

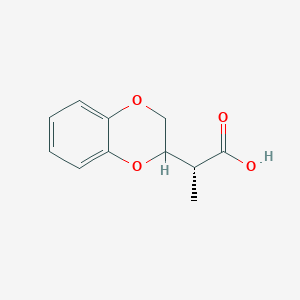

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.

BenchChem offers high-quality N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications The synthesis of novel compounds using derivatives of the mentioned chemical structure is a key area of research. For example, compounds incorporating dibromobenzofuran moieties have been used as precursors for the creation of novel azines and azolotriazines. These synthetic pathways demonstrate the versatility of such compounds in forming structures with potential biological activity (Sanad & Mekky, 2018). Moreover, the development of pyrazolopyrimidine derivatives has shown significant anticancer and anti-inflammatory properties, illustrating the compound's role in generating pharmacologically active agents (Rahmouni et al., 2016).

Biological Activities Research into the biological activities of compounds derived from this chemical structure has revealed promising applications. For instance, certain derivatives have shown anti-avian influenza virus activity, highlighting their potential as antiviral agents (Flefel et al., 2012). Another study synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Molecular Recognition Compounds inspired by the chemical structure have been incorporated into DNA-binding agents, such as hairpin polyamides, to study molecular recognition processes. These studies help elucidate how small molecules can interact with biological macromolecules, providing insights into the development of new therapeutic agents (Muzikar et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from furan, ethyl acetoacetate, and 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester. The second intermediate is the xanthene derivative, which is synthesized from 9H-xanthene-9-carboxylic acid and 5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan", "Ethyl acetoacetate", "4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester", "9H-xanthene-9-carboxylic acid", "5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole" ], "Reaction": [ "Synthesis of pyrazole intermediate: furan is reacted with ethyl acetoacetate in the presence of a base to form 3-(furan-2-yl)-1-(ethoxycarbonyl)prop-2-en-1-one. This intermediate is then reacted with 4-isopropyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a base and a catalyst to form the pyrazole intermediate.", "Synthesis of xanthene intermediate: 9H-xanthene-9-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-amino-3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole in the presence of a base to form the xanthene intermediate.", "Coupling of intermediates: the pyrazole and xanthene intermediates are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), to form the final product." ] } | |

CAS RN |

1207041-30-2 |

Product Name |

N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide |

Molecular Formula |

C28H23N5O4 |

Molecular Weight |

493.523 |

IUPAC Name |

N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C28H23N5O4/c1-16(2)19-15-25(34)31-28(29-19)33-24(14-20(32-33)23-12-7-13-36-23)30-27(35)26-17-8-3-5-10-21(17)37-22-11-6-4-9-18(22)26/h3-16,26H,1-2H3,(H,30,35)(H,29,31,34) |

InChI Key |

NXEQBDTWPBCEJU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708536.png)

![1-(2-Chlorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2708544.png)

![3-(4-Fluoro-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708546.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)

![1-(4-Chloro-2-methoxy-5-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2708554.png)

![2-Oxo-2-phenylethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2708556.png)